Superior Enzymatic Potency of GSK2973980A Against Human DGAT1 Relative to Advanced Clinical Comparators
GSK2973980A inhibits human DGAT1 with an enzymatic IC₅₀ of 3.3 nM, representing a potency advantage over other well-characterized DGAT1 inhibitors including AZD7687 (IC₅₀ = 80 nM), LCQ908/pradigastat (IC₅₀ = 57–157 nM), and PF-04620110 (IC₅₀ = 19 nM) [1][2][3][4]. This differential potency is derived from head-to-head SAR optimization within the tetralone series, where the (S)-trifluoroethyl acetic acid substituent confers >1,000-fold improvement over early leads [1].
| Evidence Dimension | Human DGAT1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 3.3 nM (GSK2973980A / compound 26d) |
| Comparator Or Baseline | AZD7687: 80 nM; LCQ908/pradigastat: 57–157 nM; PF-04620110: 19 nM |
| Quantified Difference | GSK2973980A is 5.8-fold more potent than PF-04620110, 17–47-fold more potent than LCQ908/pradigastat, and 24-fold more potent than AZD7687. |
| Conditions | Radiometric lipid extraction enzymatic assay; recombinant human DGAT1 |
Why This Matters
Higher enzymatic potency enables lower effective doses in vitro and in vivo, potentially reducing off-target exposure and conserving compound inventory for extended research programs.
- [1] Kumar S, et al. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. ACS Med Chem Lett. 2018;9(2):103–108. PMID: 29456792; PMCID: PMC5807866. View Source
- [2] Chemical Probes Portal. GSK2973980A – Inhibitor of DGAT1. Probe Report. 2021. Accessed 2026. View Source
- [3] AstraZeneca/MRC. AZD7687 Compound Profile. Probes & Drugs Portal. Accessed 2026. View Source
- [4] Dow RL, et al. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1. ACS Med Chem Lett. 2011;2(5):407–412. PMID: 24900321; PMCID: PMC4018057. View Source
